molecular formula C7H13N3O2 B6614041 1-Piperazinecarboxamide, 4-acetyl- CAS No. 98337-79-2

1-Piperazinecarboxamide, 4-acetyl-

Cat. No.: B6614041
CAS No.: 98337-79-2
M. Wt: 171.20 g/mol
InChI Key: DBVCCTKTVHHAAW-UHFFFAOYSA-N
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Description

1-Piperazinecarboxamide, 4-acetyl- is a chemical compound with the molecular formula C7H13N3O2. It is a derivative of piperazine, a heterocyclic organic compound that contains two nitrogen atoms at opposite positions in a six-membered ring.

Preparation Methods

The synthesis of 1-Piperazinecarboxamide, 4-acetyl- can be achieved through several methods. One common synthetic route involves the cyclization of 1,2-diamine derivatives with sulfonium salts. This method typically involves the reaction of (S,S)-N,N’-bisnosyl diamine with diphenylvinylsulfonium triflate in the presence of a base such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene). The resulting protected piperazines can then be deprotected and cyclized to form the desired compound .

Another method involves the Ugi reaction, which is a multicomponent reaction that combines an amine, a carbonyl compound, an isocyanide, and a carboxylic acid to form a piperazine derivative. This method is advantageous due to its simplicity and the ability to introduce various functional groups into the piperazine ring .

Chemical Reactions Analysis

1-Piperazinecarboxamide, 4-acetyl- undergoes several types of chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide. The oxidation typically occurs at the nitrogen atoms or the acetyl group, leading to the formation of N-oxides or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride. These reactions often result in the reduction of the carbonyl group to an alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the nitrogen atoms or the acetyl group.

Scientific Research Applications

1-Piperazinecarboxamide, 4-acetyl- has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: In medicinal chemistry, 1-Piperazinecarboxamide, 4-acetyl- is explored for its potential as a drug candidate.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-Piperazinecarboxamide, 4-acetyl- involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and catalysis. The exact molecular pathways involved depend on the specific biological target and the context of its use .

Comparison with Similar Compounds

1-Piperazinecarboxamide, 4-acetyl- can be compared with other similar compounds, such as:

    Piperazine-1-carboxamide: This compound has a similar structure but lacks the acetyl group.

    4-Carbamyl-1-piperazine: This compound has a carbamyl group instead of an acetyl group.

    N-Acetylpiperazine: This compound has an acetyl group attached to the nitrogen atom of the piperazine ring.

The uniqueness of 1-Piperazinecarboxamide, 4-acetyl- lies in its specific functional groups and their arrangement, which confer distinct chemical and biological properties.

Properties

IUPAC Name

4-acetylpiperazine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13N3O2/c1-6(11)9-2-4-10(5-3-9)7(8)12/h2-5H2,1H3,(H2,8,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBVCCTKTVHHAAW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCN(CC1)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20406601
Record name 1-Piperazinecarboxamide, 4-acetyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20406601
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

171.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

98337-79-2
Record name 1-Piperazinecarboxamide, 4-acetyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20406601
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

N-Acetylpiperazine (25.0 g) was added to water (100 ml) and dissolved under stirring at ambient temperature. Then, the solution was adjusted to pH 3.0 with 6 N hydrochloric acid (about 33 ml). After the solution was cooled, sodium isocyanate (15.2 g) was added in one portion thereto at a temperature of 5 to 10° C. Thereafter, the mixture was reacted for 4 hours at ambient temperature and then cooled on ice to −2 to 2° C. The mixture was stirred at the same temperature for 2 hours to precipitate 4-acetyl-1-piperazinecarboxamide crystals. The crystals were collected at the same temperature by filtration, washed with cold water (25 ml) and dried under reduced pressure to give primary crystals of 4-acetyl-1-piperazinecarboxamide (17.7 g). The mother liquor containing the primary crystals was concentrated to 63 ml under reduced pressure and then stirred at −2 to 2° C. for 2 hours to precipitate secondary crystals of 4-acetyl-1-pipeazinecarboxamide. The crystals were collected at the same temperature by filtration, washed with cold water (13 ml) and dried under reduced pressure to give secondary crystals of 4-acetyl-1-piperazinecarboxamide (9.3 g). NMR (DMSO-d6, δ): 2.00 (3H, s), 3.21-3.41 (8H, m), 6.04 (2H, Broad s)
Quantity
25 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
33 mL
Type
reactant
Reaction Step Two
Quantity
15.2 g
Type
reactant
Reaction Step Three

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